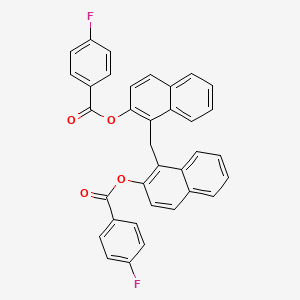
Methanediyldinaphthalene-1,2-diyl bis(4-fluorobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2-(4-FLUOROBENZOYLOXY)NAPHTHALEN-1-YL]METHYL}NAPHTHALEN-2-YL 4-FLUOROBENZOATE is a complex organic compound characterized by its unique structure, which includes multiple naphthalene and fluorobenzoyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(4-FLUOROBENZOYLOXY)NAPHTHALEN-1-YL]METHYL}NAPHTHALEN-2-YL 4-FLUOROBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as naphthalene derivatives and fluorobenzoyloxy groups. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve high purity and consistent quality. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-{[2-(4-FLUOROBENZOYLOXY)NAPHTHALEN-1-YL]METHYL}NAPHTHALEN-2-YL 4-FLUOROBENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions: The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures with strong oxidizing agents, while reduction reactions often require low temperatures and anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{[2-(4-FLUOROBENZOYLOXY)NAPHTHALEN-1-YL]METHYL}NAPHTHALEN-2-YL 4-FLUOROBENZOATE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-{[2-(4-FLUOROBENZOYLOXY)NAPHTHALEN-1-YL]METHYL}NAPHTHALEN-2-YL 4-FLUOROBENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The compound’s structure allows it to bind selectively to these targets, modulating their activity and resulting in various physiological effects.
Comparison with Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions, used in the production of dyes and herbicides.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness: 1-{[2-(4-FLUOROBENZOYLOXY)NAPHTHALEN-1-YL]METHYL}NAPHTHALEN-2-YL 4-FLUOROBENZOATE stands out due to its complex structure and the presence of multiple functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and high chemical stability.
Properties
Molecular Formula |
C35H22F2O4 |
|---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
[1-[[2-(4-fluorobenzoyl)oxynaphthalen-1-yl]methyl]naphthalen-2-yl] 4-fluorobenzoate |
InChI |
InChI=1S/C35H22F2O4/c36-26-15-9-24(10-16-26)34(38)40-32-19-13-22-5-1-3-7-28(22)30(32)21-31-29-8-4-2-6-23(29)14-20-33(31)41-35(39)25-11-17-27(37)18-12-25/h1-20H,21H2 |
InChI Key |
BSVKJGPPYAWRCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=C(C=C5)F)OC(=O)C6=CC=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















